REACTION_CXSMILES
|
CC(C)[O-:3].[Sm+3].CC(C)[O-].CC(C)[O-].C1([As](=O)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[As](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OO)(C)(C)C.[CH:59]1([NH:62][C:63](=[O:69])/[CH:64]=[CH:65]/[CH2:66][CH2:67][CH3:68])[CH2:61][CH2:60]1>C1COCC1>[CH:59]1([NH:62][C:63]([CH:64]2[CH:65]([CH2:66][CH2:67][CH3:68])[O:3]2)=[O:69])[CH2:61][CH2:60]1 |f:0.1.2.3|
|
Name
|
samarium (III) isopropoxide
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Sm+3].CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[As](C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[As](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
S-(−)1,1′-bi-2-naphthol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture stirred for 30 minutes at 25±5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask equipped with a stir bar
|
Type
|
ADDITION
|
Details
|
thermometer and addition funnel
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 14 hours after which time the reaction
|
Duration
|
14 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)NC(=O)C1OC1CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |